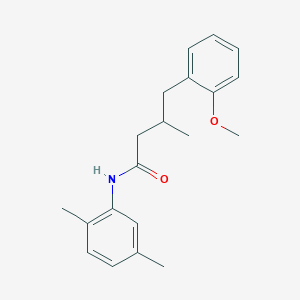
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as DMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMB is a small molecule that has a unique chemical structure, which makes it an interesting target for scientific investigations.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and metabolic disorders. In cancer research, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area of research where N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has shown promise, with studies demonstrating its ability to reduce inflammation in various animal models. Additionally, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential applications in metabolic disorders such as obesity and type 2 diabetes, with studies showing that it can improve glucose tolerance and insulin sensitivity.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which can lead to increased energy expenditure and improved metabolic health. Additionally, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its unique chemical structure, which makes it an interesting target for scientific investigations. Additionally, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
Zukünftige Richtungen
There are several future directions for N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide research. One area of research that has shown promise is the use of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide in cancer therapy. Studies have demonstrated that N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, further research is needed to understand the mechanism of action of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide and its potential applications in other areas of research, such as inflammation and metabolic disorders. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide, which can facilitate its use in various fields of research.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is a synthetic compound that has been widely studied for its potential applications in various fields of research. The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been shown to have several biochemical and physiological effects, including increased energy expenditure and improved metabolic health. Additionally, N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential applications in cancer, inflammation, and metabolic disorders. Further research is needed to understand the mechanism of action of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide and its potential applications in various fields of research.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide involves several steps, including the reaction of 2,5-dimethylphenylmagnesium bromide with 2-methoxybenzaldehyde, followed by the addition of 3-methylbutyryl chloride. The final product is obtained after purification using column chromatography. The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-9-10-16(3)18(12-14)21-20(22)13-15(2)11-17-7-5-6-8-19(17)23-4/h5-10,12,15H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSCLBXUJUGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

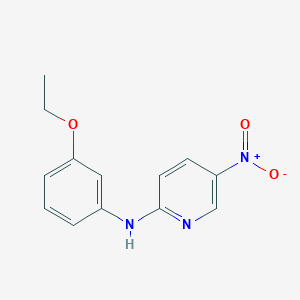
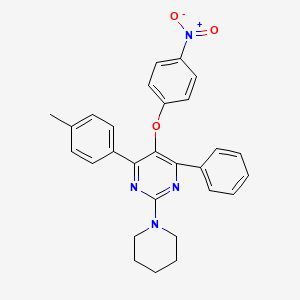
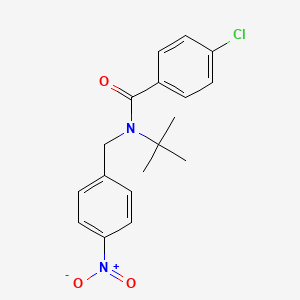
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)
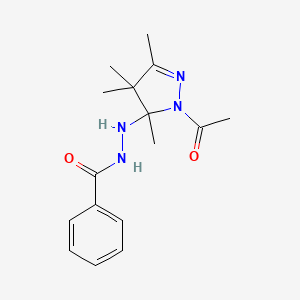
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)